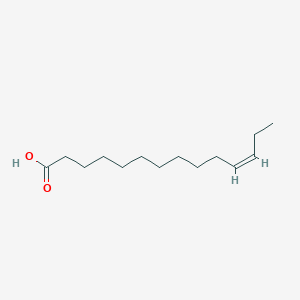

cis-Tetradec-11-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

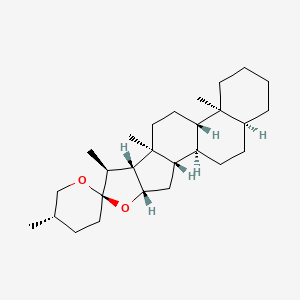

Cis-11-tetradecenoic acid is the cis-isomer of tetradec-11-enoic acid.

Applications De Recherche Scientifique

Identification and Detection in Irradiated Foods

cis-Tetradec-11-enoic acid and its derivatives have been synthesized and used for identifying irradiated foods. The cis isomer has been unambiguously identified in irradiated meat (e.g., chicken) and fruits like papaya. This aids in the detection of irradiation products in lipid-containing foods, enhancing food safety and quality control (Hamilton et al., 1996).

Marine Environment and Bacterial Biomarkers

In the marine environment, this compound serves as a bacterial biomarker. Studies have explored its photodegradation products, contributing to understanding the marine microbial ecosystem and processes like biohydrogenation (Rontani et al., 2003).

Phototrophic Bacteria and Enzymatic Processes

The role of this compound in phototrophic bacteria, such as Erythrobacter sp., has been analyzed. It undergoes enzymatic peroxidation, a characteristic process in some aerobic and anaerobic phototrophic bacteria. This research contributes to the understanding of microbial lipid metabolism (Rontani & Koblížek, 2008).

Biochemical Characterization in Bacteria

Studies on the fatty acid composition of various marine bacteria have identified this compound and its unusual derivatives. This research aids in the structural characterization of fatty acids in marine aerobic anoxygenic phototrophic bacteria, enhancing our understanding of microbial diversity and biochemistry (Rontani, Christodoulou, & Koblížek, 2005).

Medical Diagnostics

In medical diagnostics, derivatives of this compound have been used in assays. For instance, its use in isotope dilution mass spectrometry provides a reliable indicator for diagnosing certain metabolic deficiencies, highlighting its utility in clinical biochemistry (Johnson et al., 1994).

Agricultural and Industrial Applications

Research has also focused on the agricultural and industrial applications of this compound. For example, studies on the sex pheromone biosynthesis in certain moths have shown the interference of its derivatives with pheromone production, which can be leveraged in pest control strategies (Gosalbo et al., 1992).

Genetic Engineering for High Nervonic Acid Oils

In genetic engineering, this compound has been a target for engineering high nervonic acid oils in plants, beneficial for pharmaceutical and nutraceutical applications. This approach demonstrates the potential of biotechnology in producing valuable fatty acids for health-related uses (Taylor et al., 2009).

Catalytic Isomerization for Anticarcinogenic Compounds

The isomerization of this compound and similar fatty acids has been studied for producing anticarcinogenic food constituents. This research has implications for developing healthy food additives and understanding the role of specific fatty acids in cancer prevention (Bernas et al., 2003).

Propriétés

Formule moléculaire |

C14H26O2 |

|---|---|

Poids moléculaire |

226.35 g/mol |

Nom IUPAC |

(Z)-tetradec-11-enoic acid |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h3-4H,2,5-13H2,1H3,(H,15,16)/b4-3- |

Clé InChI |

FWWOMPFHMRPXIH-ARJAWSKDSA-N |

SMILES isomérique |

CC/C=C\CCCCCCCCCC(=O)O |

SMILES |

CCC=CCCCCCCCCCC(=O)O |

SMILES canonique |

CCC=CCCCCCCCCCC(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-6-fluoro-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1237327.png)

![N-ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B1237334.png)

![N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furancarboxamide](/img/structure/B1237335.png)

![2-{1-[1-Carboxy-2-(4-hydroxy-phenyl)-ethylcarbamoyl]-10-oxo-heptadec-2-enyl}-2-hydroxy-succinic acid](/img/structure/B1237344.png)